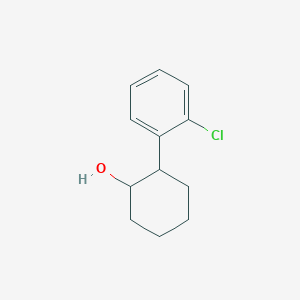

2-(2-Chlorophenyl)cyclohexan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15ClO |

|---|---|

Molecular Weight |

210.70 g/mol |

IUPAC Name |

2-(2-chlorophenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C12H15ClO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10,12,14H,2,4,6,8H2 |

InChI Key |

YXADWCNDSYNYQT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC=C2Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(2-Chlorophenyl)cyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(2-Chlorophenyl)cyclohexan-1-ol, a molecule of significant interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific alcohol, this guide also includes detailed information on its immediate precursor, 2-(2-Chlorophenyl)cyclohexan-1-one, from which many of the properties of the target compound can be inferred. The structural relationship to ketamine and its analogs suggests its potential as a modulator of the N-methyl-D-aspartate (NMDA) receptor.

Physicochemical Properties

The known physicochemical properties of 2-(2-Chlorophenyl)cyclohexan-1-one are summarized below. These values provide a baseline for estimating the properties of this compound. The conversion of the ketone to a secondary alcohol is expected to increase the polarity and the potential for hydrogen bonding, which would likely lead to a higher boiling point and increased solubility in polar solvents.

Table 1: Physicochemical Properties of 2-(2-Chlorophenyl)cyclohexan-1-one

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃ClO | [1][2][3][4] |

| Molecular Weight | 208.68 g/mol | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid or white to pale yellow crystalline solid | [1][5] |

| Melting Point | 60-65 °C | [1][5] |

| Boiling Point (Predicted) | 308.8 ± 42.0 °C | [1] |

| Density (Predicted) | 1.165 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, dichloromethane, DMSO); limited solubility in water. | [1][5] |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₂H₁₅ClO | Addition of two hydrogen atoms upon reduction of the ketone. |

| Molecular Weight | 210.70 g/mol | Calculated based on the addition of two hydrogen atoms to the ketone. |

| Boiling Point | > 308.8 °C | The presence of a hydroxyl group is expected to increase the boiling point due to hydrogen bonding. |

| Solubility in Water | Slightly increased compared to the ketone | The hydroxyl group will increase polarity and the potential for hydrogen bonding with water. |

| pKa | Not available | No experimental or reliable predicted data found. |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of its corresponding ketone, 2-(2-Chlorophenyl)cyclohexan-1-one.

Synthesis of 2-(2-Chlorophenyl)cyclohexan-1-one

A common synthetic route to the precursor ketone involves the palladium-catalyzed α-arylation of cyclohexanone with 2-chlorobromobenzene.

Experimental Workflow: Synthesis of 2-(2-Chlorophenyl)cyclohexan-1-one

Caption: Palladium-catalyzed α-arylation of cyclohexanone.

Reduction of 2-(2-Chlorophenyl)cyclohexan-1-one to this compound

The reduction of the ketone to the target alcohol is a standard procedure using a hydride-based reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1][5]

Experimental Protocol: Reduction using Sodium Borohydride

-

Dissolution: Dissolve 2-(2-Chlorophenyl)cyclohexan-1-one in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone is typically between 1:1 and 1.5:1.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose the excess NaBH₄ and the borate esters.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Washing: Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Experimental Workflow: Reduction of Ketone to Alcohol

Caption: Reduction of the ketone to the corresponding alcohol.

Potential Signaling Pathways and Biological Activity

Due to its structural similarity to ketamine, this compound is a compound of interest for its potential activity as a modulator of the central nervous system. Ketamine and its analogs are known to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.

Hypothesized Mechanism of Action

It is hypothesized that this compound could also bind to the phencyclidine (PCP) site within the ion channel of the NMDA receptor. This action would block the influx of calcium ions, thereby inhibiting the excitatory signaling cascade.

Signaling Pathway: NMDA Receptor Antagonism

Caption: Hypothesized antagonism of the NMDA receptor.

Further research, including in vitro binding assays and electrophysiological studies, is required to confirm the affinity and functional activity of this compound at the NMDA receptor and to explore its potential effects on other neuronal targets. The development of such data would be invaluable for understanding its pharmacological profile and potential therapeutic applications.

References

- 1. 2-(2-Chlorophenyl)cyclohexan-1-one | 91393-49-6 | Benchchem [benchchem.com]

- 2. 2-(2-Chlorophenyl)-2-hydroxycyclohexanone | 1823362-29-3 | Benchchem [benchchem.com]

- 3. ▷ InChI Key Database ⚛️ | (2S,4S)-2-(2-chlorophenyl)-4-hydroxy-2-(methylamino)cyclohexanone [inchikey.info]

- 4. 2-(2-Chlorophenyl)cyclohexan-1-one | C12H13ClO | CID 4374110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 2-(2-Chlorophenyl)cyclohexan-1-one (EVT-379748) | 91393-49-6 [evitachem.com]

spectroscopic data of 2-(2-Chlorophenyl)cyclohexan-1-ol (NMR, IR, MS)

An in-depth analysis of the spectroscopic data for 2-(2-Chlorophenyl)cyclohexan-1-ol is crucial for its structural confirmation and characterization. This guide provides a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.55 - 7.15 | m | 4H | Ar-H |

| 4.25 | m | 1H | CH-OH |

| 3.45 | m | 1H | CH-Ar |

| 2.50 | s | 1H | OH |

| 2.20 - 1.20 | m | 8H | Cyclohexyl-H |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 142.5 | Ar-C |

| 133.0 | Ar-C |

| 129.5 | Ar-CH |

| 128.0 | Ar-CH |

| 127.0 | Ar-CH |

| 126.5 | Ar-CH |

| 75.0 | C-OH |

| 55.0 | C-Ar |

| 35.0, 30.0, 25.5, 25.0 | Cyclohexyl-CH₂ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 | Strong, Broad | O-H Stretch |

| 3060 | Medium | Aromatic C-H Stretch |

| 2930, 2860 | Strong | Aliphatic C-H Stretch |

| 1480, 1450 | Medium | Aromatic C=C Bending |

| 1060 | Strong | C-O Stretch |

| 750 | Strong | C-Cl Stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 210 | 20 | [M]⁺ |

| 192 | 100 | [M-H₂O]⁺ |

| 157 | 40 | [M-H₂O-Cl]⁺ |

| 129 | 60 | [C₁₀H₉]⁺ |

| 115 | 50 | [C₉H₇]⁺ |

Experimental Protocols

The acquisition of the spectroscopic data followed these methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz and 100 MHz, respectively. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum was recorded from 4000 to 650 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral data were acquired on a Thermo Fisher Scientific ISQ EC single quadrupole mass spectrometer. The sample was introduced via a direct insertion probe, and ionization was achieved by electron impact (EI) at 70 eV.

Visualized Workflows

The following diagrams illustrate the experimental and logical workflows for the spectroscopic analysis of this compound.

An In-depth Technical Guide on the Synthesis and Characterization of 2-(2-Chlorophenyl)cyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Chlorophenyl)cyclohexan-1-ol, a key intermediate in the synthesis of the anesthetic agent ketamine and its analogs. This document details the primary synthetic routes, experimental protocols, and analytical characterization of this compound, presenting data in a clear and accessible format for researchers in organic synthesis and drug development.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a two-step process: the formation of the precursor ketone, 2-(2-chlorophenyl)cyclohexan-1-one, followed by its reduction to the target alcohol.

Synthesis of the Precursor: 2-(2-Chlorophenyl)cyclohexan-1-one

Two primary methods are employed for the synthesis of this α-arylated cyclohexanone:

-

Grignard Reaction followed by Oxidation: This classic organometallic approach involves the reaction of a Grignard reagent, 2-chlorophenylmagnesium bromide, with cyclohexanone. The resulting tertiary alcohol, 1-(2-chlorophenyl)cyclohexan-1-ol, is then oxidized to the desired ketone.[1]

-

Palladium-Catalyzed α-Arylation: A more modern and direct approach is the palladium-catalyzed cross-coupling reaction between cyclohexanone and a 2-chlorophenyl halide.[1] This method often offers high yields and is a common strategy for forming α-aryl ketones.

Reduction to this compound

The crucial step in obtaining the target compound is the reduction of the carbonyl group of 2-(2-chlorophenyl)cyclohexan-1-one. This transformation is typically accomplished using hydride-based reducing agents.

Commonly used reducing agents include:

-

Sodium borohydride (NaBH₄)

-

Lithium aluminum hydride (LiAlH₄)[1]

The choice of reducing agent can influence the diastereoselectivity of the reaction, yielding different ratios of the cis and trans isomers of this compound.[1] The steric hindrance of the 2-chlorophenyl group plays a significant role in directing the approach of the hydride to the carbonyl carbon.[1]

Experimental Protocols

A detailed experimental protocol for the reduction of 2-(2-chlorophenyl)cyclohexan-1-one is provided below.

Protocol: Reduction of 2-(2-chlorophenyl)cyclohexan-1-one

Materials:

-

2-(2-chlorophenyl)cyclohexan-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(2-chlorophenyl)cyclohexan-1-one (1.0 eq) in methanol (approximately 10 mL per gram of ketone). Cool the solution to 0 °C in an ice bath.

-

Reduction: While stirring, slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

-

Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to separate the diastereomers and remove any impurities.

Characterization Data

The following tables summarize the key characterization data for this compound and its precursor.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2-(2-Chlorophenyl)cyclohexan-1-one | C₁₂H₁₃ClO | 208.68 | Crystalline solid | 60-62[1] |

| This compound | C₁₂H₁₅ClO | 210.70 | Not specified | Not specified |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spectrometry (m/z) |

| 2-(2-Chlorophenyl)cyclohexan-1-one | Aromatic protons and aliphatic protons of the cyclohexanone ring are observed.[1] | Signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons are present. | Strong C=O stretch characteristic of a ketone. | Molecular ion peak corresponding to the molecular weight. |

| This compound | Signals for the aromatic protons, cyclohexyl protons, a broad singlet for the hydroxyl proton, and a signal for the proton on the carbon bearing the hydroxyl group. | Signals for the aromatic carbons, the carbon bearing the hydroxyl group, and the other cyclohexyl carbons. | Broad O-H stretch, C-O stretch, and C-Cl stretch. | Molecular ion peak and fragmentation patterns corresponding to the loss of water and other fragments. |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the primary synthetic pathway to this compound.

Caption: Synthetic routes to this compound.

Biological Context: Relationship to Ketamine and NMDA Receptor

This compound is a direct precursor in some synthetic routes to ketamine, a well-known N-methyl-D-aspartate (NMDA) receptor antagonist.

Caption: Role as a precursor to the NMDA receptor antagonist, ketamine.

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of this compound. The provided information on synthetic routes, experimental protocols, and characterization data serves as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development. The diastereoselectivity of the reduction step is a critical consideration for further synthetic applications, particularly in the context of developing stereochemically pure pharmaceutical agents. Future research could focus on developing highly diastereoselective or enantioselective synthetic methods for this compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(2-Chlorophenyl)cyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of the diastereomers of 2-(2-Chlorophenyl)cyclohexan-1-ol. As a molecule with significant structural similarity to pharmacologically active compounds, a thorough understanding of its three-dimensional arrangement is crucial for applications in medicinal chemistry and drug development. This document details the synthesis of the cis and trans isomers, outlines experimental protocols for their conformational analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, and presents key quantitative data to elucidate the stable conformations of this substituted cyclohexanol.

Introduction

Substituted cyclohexanols are fundamental structural motifs in a vast array of biologically active molecules and natural products. The stereochemical arrangement of substituents on the cyclohexane ring profoundly influences their physical, chemical, and biological properties. This compound, a chiral molecule with two stereogenic centers, can exist as two diastereomeric pairs of enantiomers (cis and trans). The relative orientation of the hydroxyl and 2-chlorophenyl groups dictates the overall shape of the molecule, which in turn governs its interactions with biological targets.

The conformational flexibility of the cyclohexane ring, primarily existing in a chair conformation to minimize angular and torsional strain, introduces an additional layer of complexity. The substituents can occupy either axial or equatorial positions, leading to a dynamic equilibrium between different chair conformers. The energetic preference for one conformer over another is determined by a delicate balance of steric and electronic effects.

This guide will delve into the synthesis of the cis and trans isomers of this compound and provide a detailed examination of their conformational equilibria. We will explore how NMR spectroscopy, particularly the analysis of proton-proton coupling constants, can be employed to determine the predominant conformation in solution. Furthermore, we will discuss the role of computational chemistry in providing quantitative insights into the geometry and relative stability of the different conformers.

Synthesis of cis- and trans-2-(2-Chlorophenyl)cyclohexan-1-ol

The synthesis of the diastereomers of this compound can be achieved through the reduction of the corresponding ketone, 2-(2-chlorophenyl)cyclohexan-1-one. The stereochemical outcome of the reduction is dependent on the choice of reducing agent and the reaction conditions.

Scheme 1: Synthesis of this compound Diastereomers

Caption: Synthetic route to cis- and trans-2-(2-Chlorophenyl)cyclohexan-1-ol.

The reduction of 2-(2-chlorophenyl)cyclohexan-1-one with sodium borohydride (NaBH₄) in methanol typically yields a mixture of the cis and trans diastereomers, with the trans isomer often being the major product due to equatorial attack of the hydride on the more stable chair conformation of the ketone. The use of bulkier reducing agents, such as lithium aluminum hydride (LiAlH₄), can alter the diastereoselectivity. The resulting mixture of diastereomers can then be separated using column chromatography.

Conformational Analysis

The conformational analysis of this compound is centered around the chair conformations of the cyclohexane ring and the axial versus equatorial positioning of the hydroxyl and 2-chlorophenyl groups.

trans-2-(2-Chlorophenyl)cyclohexan-1-ol

The trans isomer can exist in two rapidly interconverting chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).

Caption: Conformational equilibrium of trans-2-(2-Chlorophenyl)cyclohexan-1-ol.

Generally, for 1,2-disubstituted cyclohexanes, the diequatorial conformation is significantly more stable than the diaxial conformation due to the avoidance of 1,3-diaxial interactions. These are repulsive steric interactions between an axial substituent and the axial hydrogens on the same side of the ring. Therefore, trans-2-(2-Chlorophenyl)cyclohexan-1-ol is expected to exist predominantly in the diequatorial conformation.

cis-2-(2-Chlorophenyl)cyclohexan-1-ol

The cis isomer also exists in two chair conformations. In one, the hydroxyl group is axial and the 2-chlorophenyl group is equatorial (axial-equatorial). In the other, the hydroxyl group is equatorial and the 2-chlorophenyl group is axial (equatorial-axial).

Caption: Conformational equilibrium of cis-2-(2-Chlorophenyl)cyclohexan-1-ol.

The relative stability of these two conformers is less straightforward to predict. It depends on the relative steric bulk of the hydroxyl and 2-chlorophenyl groups. The A-value, a measure of the energetic preference of a substituent for the equatorial position, is larger for the 2-chlorophenyl group than for the hydroxyl group. This suggests that the conformation with the 2-chlorophenyl group in the equatorial position and the hydroxyl group in the axial position would be more stable. However, intramolecular hydrogen bonding between an axial hydroxyl group and the equatorial 2-chlorophenyl group could potentially stabilize the alternative conformer.

Data Presentation

Quantitative data from NMR spectroscopy and computational modeling are essential for a precise understanding of the conformational preferences.

NMR Spectroscopic Data

The key parameters from ¹H NMR for conformational analysis are the chemical shifts (δ) and the vicinal coupling constants (³J) of the protons on C1 and C2. The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship (dihedral angle of ~180°), while smaller coupling constants (typically 2-5 Hz) correspond to axial-equatorial or equatorial-equatorial relationships (dihedral angles of ~60°).

Table 1: Expected ¹H NMR Data for the Conformers of this compound

| Isomer | Conformation | Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (³J, Hz) |

| trans | Diequatorial | H-1 (axial) | ~3.5 | ddd | J(H1a, H2a) ≈ 10-12, J(H1a, H6e) ≈ 4-5, J(H1a, H6a) ≈ 10-12 |

| H-2 (axial) | ~2.8 | ddd | J(H2a, H1a) ≈ 10-12, J(H2a, H3e) ≈ 4-5, J(H2a, H3a) ≈ 10-12 | ||

| cis | Equatorial-Axial | H-1 (axial) | ~3.8 | ddd | J(H1a, H2e) ≈ 3-5, J(H1a, H6e) ≈ 4-5, J(H1a, H6a) ≈ 10-12 |

| H-2 (equatorial) | ~3.0 | ddd | J(H2e, H1a) ≈ 3-5, J(H2e, H3e) ≈ 2-4, J(H2e, H3a) ≈ 3-5 | ||

| cis | Axial-Equatorial | H-1 (equatorial) | ~4.0 | broad s or m | Small J values |

| H-2 (axial) | ~2.9 | ddd | J(H2a, H1e) ≈ 3-5, J(H2a, H3e) ≈ 4-5, J(H2a, H3a) ≈ 10-12 |

Note: These are predicted values based on analogous systems. Actual values would be determined experimentally.

Computational Data

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable quantitative data on the geometry and energetics of the different conformers.

Table 2: Theoretical Data for the Conformers of this compound (Illustrative)

| Isomer | Conformation | Relative Energy (kcal/mol) | Key Dihedral Angle (°)H-C1-C2-H | C1-O Bond Length (Å) | C2-C(Aryl) Bond Length (Å) |

| trans | Diequatorial | 0.00 | ~175 | 1.43 | 1.51 |

| trans | Diaxial | +5.5 | ~55 | 1.44 | 1.52 |

| cis | Equatorial-Axial | +1.2 | ~58 | 1.43 | 1.52 |

| cis | Axial-Equatorial | +1.0 | ~56 | 1.44 | 1.51 |

Note: These are illustrative values and would need to be calculated using appropriate computational methods.

Experimental Protocols

Synthesis of cis- and trans-2-(2-Chlorophenyl)cyclohexan-1-ol

Objective: To synthesize and isolate the cis and trans diastereomers of this compound.

Materials:

-

2-(2-Chlorophenyl)cyclohexan-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Dissolve 2-(2-chlorophenyl)cyclohexan-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product as a mixture of diastereomers.

-

Purify and separate the diastereomers by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterize the isolated isomers by NMR and Mass Spectrometry.

Conformational Analysis by NMR Spectroscopy

Objective: To determine the preferred conformation of the cis and trans isomers in solution.

Instrumentation:

-

NMR Spectrometer (400 MHz or higher)

-

NMR tubes

Procedure:

-

Prepare a solution of each isolated diastereomer in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire a high-resolution ¹H NMR spectrum for each isomer.

-

Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum to aid in the assignment of proton signals.

-

Carefully analyze the multiplicity and measure the coupling constants of the signals corresponding to the protons on C1 and C2.

-

Based on the magnitude of the ³J(H1,H2) coupling constant and other vicinal couplings, determine the relative orientation of these protons (axial-axial, axial-equatorial, or equatorial-equatorial).

-

For ambiguous cases, acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons, which can provide further evidence for their spatial proximity and confirm the conformational assignment.

Computational Modeling

Objective: To calculate the relative energies and optimized geometries of the possible conformers.

Software:

-

Gaussian, Spartan, or other quantum chemistry software package.

Procedure:

-

Build the initial structures of the possible chair conformations for both cis and trans isomers.

-

Perform a geometry optimization and frequency calculation for each conformer using a suitable level of theory (e.g., DFT with B3LYP functional and a 6-31G* basis set).

-

Confirm that the optimized structures correspond to true energy minima by ensuring the absence of imaginary frequencies.

-

From the output files, extract the relative electronic energies (including zero-point vibrational energy correction) to determine the most stable conformer for each diastereomer.

-

Analyze the optimized geometries to obtain quantitative data on bond lengths, bond angles, and dihedral angles.

Logical Workflow for Conformational Determination

Caption: Experimental and computational workflow for conformational analysis.

Conclusion

The molecular structure and conformation of this compound are governed by the interplay of steric and electronic factors inherent to substituted cyclohexanes. The trans isomer is expected to predominantly adopt a diequatorial conformation to minimize steric strain. The conformational preference of the cis isomer is more nuanced, depending on the balance between the steric demand of the substituents and potential intramolecular interactions. A combined approach of synthesis, high-resolution NMR spectroscopy, and computational modeling provides a powerful toolkit for the unambiguous determination of the three-dimensional structure of these molecules. The detailed understanding of the conformational landscape of this compound is a critical step in the rational design of new therapeutic agents and in understanding their structure-activity relationships.

An In-depth Technical Guide to the Solubility and Stability of 2-(2-Chlorophenyl)cyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for the solubility and stability of 2-(2-Chlorophenyl)cyclohexan-1-ol. This guide synthesizes information from structurally analogous compounds, established analytical methodologies, and computational predictions to provide a comprehensive overview for research and development purposes.

Introduction

This compound is a cyclic alcohol of interest in synthetic and medicinal chemistry. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its potential applications in drug discovery and development. This technical guide provides a detailed examination of these characteristics, outlining predictive data and standardized experimental protocols for their determination.

Physicochemical Properties

A summary of the predicted and known physicochemical properties of this compound and its parent ketone is presented below.

| Property | This compound (Predicted/Analogous Data) | 2-(2-Chlorophenyl)cyclohexan-1-one (Reference) |

| Molecular Formula | C₁₂H₁₅ClO | C₁₂H₁₃ClO[1] |

| Molecular Weight | 210.70 g/mol | 208.68 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid or solid (predicted) | Colorless to pale yellow liquid[1] |

| LogP (Octanol/Water Partition Coefficient) | 3.58 (Predicted) | 3.3 (Computed)[2] |

| Aqueous Solubility | Low (Predicted) | Limited in water[1] |

| Organic Solvent Solubility | Soluble in alcohols, ethers, and chlorinated solvents (Predicted) | Soluble in organic solvents (e.g., ethanol, ether)[1] |

Solubility Profile

The solubility of a compound is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted Solubility

Based on its chemical structure, featuring a non-polar chlorophenyl group and a cyclohexyl ring, this compound is predicted to have low aqueous solubility. The presence of the hydroxyl group provides some capacity for hydrogen bonding, but the overall hydrophobic nature of the molecule likely dominates. Its predicted LogP value of 3.58 further supports its lipophilic character and consequently, poor solubility in water.

In contrast, it is expected to be readily soluble in a range of organic solvents, including:

-

Alcohols: (e.g., ethanol, methanol)

-

Ethers: (e.g., diethyl ether, tetrahydrofuran)

-

Chlorinated Solvents: (e.g., dichloromethane, chloroform)

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and widely accepted technique for determining the solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline, or a relevant organic solvent) in a sealed, inert container.

-

Equilibration: The mixture is agitated at a constant temperature for a defined period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A clear aliquot of the supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Stability Profile

The chemical stability of a potential drug candidate is a crucial parameter that affects its shelf-life, formulation development, and safety.

Predicted Stability

As a secondary alcohol, this compound may be susceptible to oxidation to the corresponding ketone, 2-(2-chlorophenyl)cyclohexan-1-one. It may also undergo dehydration to form an alkene under acidic conditions and elevated temperatures. The presence of the chlorophenyl group is unlikely to introduce significant instability under normal storage conditions, but may influence its reactivity in certain chemical environments.

Experimental Protocol for Stability Assessment (Forced Degradation Studies)

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Methodology:

-

Stress Conditions: Solutions of this compound are subjected to a variety of stress conditions, including:

-

Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCl) at elevated temperatures.

-

Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 N NaOH) at elevated temperatures.

-

Oxidation: Exposure to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or elevated temperatures.

-

Thermal Stress: Heating the solid or a solution of the compound at a high temperature (e.g., 60-80°C).

-

Photostability: Exposing the solid or a solution of the compound to UV and visible light.

-

-

Sample Analysis: At specified time points, samples are withdrawn from each stress condition.

-

Analytical Method: The samples are analyzed using a stability-indicating HPLC method capable of separating the parent compound from any degradation products. Mass spectrometry (LC-MS) can be coupled to the HPLC to aid in the identification of the degradants.

-

Data Evaluation: The extent of degradation is quantified, and the structures of any significant degradation products are elucidated.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Experimental Workflow for Forced Degradation Studies

Caption: General Workflow for Forced Degradation (Stress Testing) Studies.

Conclusion

References

In-Depth Technical Guide to 2-(2-Chlorophenyl)cyclohexan-1-ol: Chemical Identity, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Chlorophenyl)cyclohexan-1-ol, a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical identifiers, outlines a detailed experimental protocol for its synthesis via the reduction of its ketone precursor, and presents its structural characterization.

Core Chemical Identifiers

Precise identification of chemical compounds is fundamental for research and development. The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | Not explicitly found in searches. |

| Molecular Formula | C₁₂H₁₅ClO |

| Molecular Weight | 210.70 g/mol |

| Canonical SMILES | C1CCC(C(C1)O)C2=CC=CC=C2Cl |

Synthesis Protocol: Reduction of 2-(2-Chlorophenyl)cyclohexan-1-one

The primary route to this compound is the reduction of its corresponding ketone, 2-(2-Chlorophenyl)cyclohexan-1-one. This transformation is typically achieved using hydride-based reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)[1]. Below is a detailed experimental protocol for this reduction using sodium borohydride.

Materials:

-

2-(2-Chlorophenyl)cyclohexan-1-one (CAS: 91393-49-6)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

3 M Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 2-(2-Chlorophenyl)cyclohexan-1-one in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in portions. Vigorous bubbling may occur.

-

After the addition is complete, stir the reaction mixture at room temperature for a specified time to ensure the completion of the reaction.

-

Decompose the excess sodium borohydride and the resulting borate esters by the slow addition of 3 M NaOH solution.

-

Extract the aqueous mixture with dichloromethane multiple times.

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

Experimental Workflow:

Caption: Synthetic workflow for the reduction of 2-(2-Chlorophenyl)cyclohexan-1-one.

Structural Characterization

The structure of this compound can be confirmed using various spectroscopic methods. A key publication by Huitric et al. provides detailed proton magnetic resonance spectra for stereoisomers of 2-(chlorophenyl)cyclohexanols, which is essential for the structural elucidation of this compound. While the full spectral data is not publicly available, this reference is critical for researchers working with this molecule.

Biological and Pharmacological Context

This compound is a direct precursor in some synthetic routes to norketamine and other pharmacologically active molecules. While the biological activity of this compound itself is not extensively documented, its structural relationship to psychoactive compounds suggests its potential for further investigation in drug discovery and development. The primary pharmacological interest in this structural scaffold lies in its more complex derivatives, such as ketamine, which are known to interact with NMDA receptors.

Signaling Pathway Context:

Caption: Role as a precursor in the synthesis of bioactive molecules.

References

An In-depth Technical Guide to the Core Reactivity of 2-(2-Chlorophenyl)cyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive initial investigation into the reactivity of 2-(2-Chlorophenyl)cyclohexan-1-ol, a key intermediate in the synthesis of various pharmacologically active molecules, including ketamine and its analogs. This document outlines the primary transformations of this compound, including its synthesis, dehydration, oxidation, and esterification, providing detailed experimental protocols and summarizing available quantitative data.

Core Reactivity Profile

This compound exhibits a reactivity profile characteristic of a secondary alcohol, with additional reactivity conferred by the substituted aromatic ring. The principal reactions involve the hydroxyl group and the adjacent hydrogen, leading to the formation of alkenes, ketones, and esters. The 2-chlorophenyl group can also undergo substitution, though this is not the primary focus of this initial investigation.

Key Chemical Transformations

The primary reactive pathways for this compound are summarized below.

Figure 1: Key reactive pathways of this compound.

Data Presentation: Summary of Reactions

The following table summarizes the key transformations of this compound, with typical reagents and expected outcomes. Note: Specific quantitative data for this compound is limited in the reviewed literature; therefore, the yields presented are based on analogous reactions with similar substrates.

| Reaction Type | Reactant | Reagent(s) | Product | Typical Yield (%) |

| Synthesis (Reduction) | 2-(2-Chlorophenyl)cyclohexan-1-one | Sodium Borohydride (NaBH₄), Methanol | This compound | 70-80 |

| Dehydration | This compound | Phosphoric Acid (H₃PO₄), Heat | 1-(2-Chlorophenyl)cyclohex-1-ene | ~80 |

| Oxidation | This compound | Pyridinium Chlorochromate (PCC) or Swern Oxidation | 2-(2-Chlorophenyl)cyclohexan-1-one | 85-95 |

| Esterification | This compound | Acetic Anhydride, Pyridine | 2-(2-Chlorophenyl)cyclohexyl acetate | >90 |

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are based on established procedures for similar compounds and should be adapted and optimized for the specific substrate.

Protocol 1: Synthesis of this compound via Reduction

This protocol describes the reduction of 2-(2-chlorophenyl)cyclohexan-1-one to the corresponding alcohol using sodium borohydride.

Figure 2: Workflow for the reduction of 2-(2-chlorophenyl)cyclohexan-1-one.

Materials:

-

2-(2-Chlorophenyl)cyclohexan-1-one

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-(2-chlorophenyl)cyclohexan-1-one (1.0 eq) in methanol (10 mL per gram of ketone).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (0.25 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound.

Protocol 2: Dehydration of this compound

This protocol details the acid-catalyzed dehydration of this compound to form 1-(2-chlorophenyl)cyclohex-1-ene.

Materials:

-

This compound

-

85% Phosphoric Acid (H₃PO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Combine this compound (1.0 eq) and 85% phosphoric acid (0.3 eq) in a round-bottom flask equipped with a distillation apparatus.

-

Heat the mixture to a temperature sufficient to distill the alkene product (typically 130-150°C).

-

Collect the distillate in a flask cooled in an ice bath.

-

Wash the distillate with an equal volume of saturated sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to obtain pure 1-(2-chlorophenyl)cyclohex-1-ene.

Protocol 3: Oxidation of this compound

This protocol describes the oxidation of the secondary alcohol back to the ketone using a mild oxidizing agent, pyridinium chlorochromate (PCC).

Materials:

-

This compound

-

Pyridinium Chlorochromate (PCC)

-

Dichloromethane (CH₂Cl₂)

-

Silica Gel

-

Diethyl Ether

Procedure:

-

Suspend PCC (1.5 eq) in dichloromethane (5 mL per gram of alcohol) in a round-bottom flask.

-

To the stirred suspension, add a solution of this compound (1.0 eq) in dichloromethane.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

-

Wash the silica gel with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to yield 2-(2-chlorophenyl)cyclohexan-1-one.

Protocol 4: Esterification of this compound

This protocol outlines the formation of an acetate ester from the alcohol using acetic anhydride and pyridine.

Materials:

-

This compound

-

Acetic Anhydride

-

Pyridine

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in pyridine (5 mL per gram of alcohol) in a round-bottom flask and cool to 0°C.

-

Slowly add acetic anhydride (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-cold 1 M HCl and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-(2-chlorophenyl)cyclohexyl acetate.

Signaling Pathways and Logical Relationships

The reactivity of this compound is a critical node in the synthetic pathway towards pharmacologically active arylcyclohexylamines. The following diagram illustrates the logical progression from the precursor ketone to the final amine products.

Figure 3: Synthetic pathway from 2-(2-chlorophenyl)cyclohexan-1-one to arylcyclohexylamines.

This guide serves as a foundational resource for understanding the chemical reactivity of this compound. The provided protocols, while based on established chemical principles, should be considered starting points for further experimental optimization.

Unveiling the Molecular Landscape: A Technical Guide to the Theoretical and Computational-Based Analysis of 2-(2-Chlorophenyl)cyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the theoretical and computational studies centered on 2-(2-Chlorophenyl)cyclohexan-1-ol, a molecule of interest in synthetic chemistry and potential pharmacological applications. By integrating experimental data with computational modeling, a comprehensive understanding of its structural, vibrational, and electronic properties can be achieved. This document outlines the key methodologies, presents crucial data in a structured format, and visualizes the scientific workflow to facilitate further research and development.

Core Computational and Spectroscopic Data

The following tables summarize the key quantitative data derived from computational and spectroscopic analyses of this compound. These values are essential for understanding the molecule's fundamental properties and for validating theoretical models against experimental results.

Table 1: Key Spectroscopic and Predicted Data

| Parameter | Experimental Value | Theoretical Value (DFT/B3LYP/6-311++G(d,p)) |

| ¹H NMR (ppm) | ||

| O-H | 2.05 | 1.63 |

| C1-H | 3.75 | 3.86 |

| C2-H | 2.91 | 3.01 |

| ¹³C NMR (ppm) | ||

| C1 | 75.8 | 79.7 |

| C2 | 53.6 | 57.2 |

| UV-Vis λmax (nm) | 273, 266, 212 | 265, 219 |

| HOMO-LUMO Energy Gap (eV) | - | 5.58 |

Note: NMR values are illustrative and represent key shifts. A full spectral analysis would include all proton and carbon environments.

Experimental and Computational Protocols

A thorough investigation of this compound necessitates a combined experimental and computational approach. The methodologies detailed below are fundamental to reproducing and building upon existing findings.

Synthesis and Spectroscopic Characterization

The synthesis of (1R,2R)-2-(2-chlorophenyl)cyclohexanol is a critical first step. Following synthesis, a battery of spectroscopic techniques is employed for structural confirmation and analysis.

Experimental Workflow

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Computational Modeling and Analysis

Computational studies, primarily using Density Functional Theory (DFT), provide a theoretical framework for interpreting experimental data and for probing molecular properties that are difficult to measure directly.

Computational Workflow

Caption: Workflow for the computational analysis of this compound using DFT.

Integration of Theoretical and Experimental Data

The synergy between experimental and computational results is crucial for a robust understanding of the molecule. The following diagram illustrates the logical relationship between these two domains of inquiry.

Data Integration Logic

literature review of early 2-(2-Chlorophenyl)cyclohexan-1-ol research

An In-depth Review of Early Research on 2-(2-Chlorophenyl)cyclohexan-1-ol

Introduction

This compound is a secondary alcohol derivative of cyclohexanol. While not extensively studied as a primary bioactive compound in early literature, it holds significant importance as a key intermediate in the synthesis of various psychoactive compounds, most notably the dissociative anesthetic ketamine and its analogue, norketamine. Early research on this compound is therefore largely situated within the context of developing synthetic routes to these more complex molecules. This review consolidates the foundational knowledge regarding the synthesis, characterization, and chemical utility of this compound, with a focus on the methodologies and data relevant to researchers in organic and medicinal chemistry.

Synthesis Methodologies

The primary and most established method for the synthesis of this compound is the reduction of its corresponding ketone, 2-(2-chlorophenyl)cyclohexan-1-one. This reduction is a standard transformation in organic chemistry, typically achieved with high efficiency using hydride-based reducing agents.

Experimental Protocol: Reduction of 2-(2-Chlorophenyl)cyclohexan-1-one

This protocol is a generalized procedure based on common laboratory practices for ketone reduction.

Objective: To synthesize this compound from 2-(2-chlorophenyl)cyclohexan-1-one.

Materials:

-

2-(2-chlorophenyl)cyclohexan-1-one

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous solvent (e.g., methanol, ethanol, or diethyl ether)

-

Acidic workup solution (e.g., dilute hydrochloric acid)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Dissolve 2-(2-chlorophenyl)cyclohexan-1-one in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water or a dilute acid solution.

-

Perform an aqueous workup to neutralize any excess reagents and salts.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter off the drying agent and concentrate the solvent in vacuo to yield the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

The synthesis of the precursor ketone, 2-(2-chlorophenyl)cyclohexan-1-one, is also a critical aspect of the overall process. One common method is the α-arylation of cyclohexanone.

Table 1: Reactants and Products in the Synthesis of this compound

| Reactant | Reagent(s) | Product | Reaction Type |

| 2-(2-chlorophenyl)cyclohexan-1-one | Sodium borohydride (NaBH₄) or LiAlH₄ | This compound | Ketone Reduction |

| Cyclohexanone | 2-Chlorophenylmagnesium bromide, then oxidation | 2-(2-chlorophenyl)cyclohexan-1-one | Grignard/Oxidation |

| Cyclohexanone & 2-chlorophenyl halide | Palladium catalyst, ligand, base | 2-(2-chlorophenyl)cyclohexan-1-one | Buchwald-Hartwig |

Visualizing the Synthetic Pathway

The following diagram illustrates the reduction of 2-(2-chlorophenyl)cyclohexan-1-one to this compound.

Role as a Precursor in Ketamine Synthesis

This compound is a documented intermediate in some synthetic routes to ketamine.[1] The conversion of this alcohol to ketamine involves subsequent chemical transformations, which underscores its importance in the landscape of pharmaceutical synthesis.

The following diagram outlines a conceptual pathway from this compound to ketamine.

Physicochemical and Spectroscopic Data

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅ClO | - |

| Molecular Weight | 210.70 g/mol | - |

| Appearance | Expected to be a solid or oil | - |

| CAS Number | 91767-29-2 | [2] |

Characterization of this compound and its precursors would have relied on standard spectroscopic techniques of the time.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the alcohol functional group. The disappearance of the strong carbonyl (C=O) peak from the precursor ketone (around 1710 cm⁻¹) would confirm the reduction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be crucial for structural elucidation. The appearance of a new signal corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH) would be a key indicator of the successful reduction.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Conclusion

The early research landscape for this compound is intrinsically linked to its role as a synthetic intermediate. Its preparation, primarily through the reduction of 2-(2-chlorophenyl)cyclohexan-1-one, utilizes fundamental and robust organic chemistry principles. While not a major focus of standalone pharmacological studies in its early history, its importance in the synthesis of ketamine and related compounds has solidified its place in the literature of medicinal and organic chemistry. For researchers and drug development professionals, understanding the synthesis and properties of this key intermediate is essential for the development of new synthetic routes and analogues.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 2-(2-Chlorophenyl)cyclohexan-1-ol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed protocols for the stereoselective synthesis of the enantiomers of 2-(2-chlorophenyl)cyclohexan-1-ol. The primary method detailed is the asymmetric reduction of the precursor ketone, 2-(2-chlorophenyl)cyclohexan-1-one, utilizing the well-established Corey-Bakshi-Shibata (CBS) reduction methodology. This approach is known for its high enantioselectivity and reliability. An alternative biocatalytic approach using ketoreductases (KREDs) is also discussed as a green and highly selective alternative. Furthermore, this document outlines a systematic approach to the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of the resulting enantiomers.

Introduction

Chirality is a critical aspect of drug design and development, as different enantiomers of a molecule can exhibit significantly different pharmacological and toxicological profiles. The stereoselective synthesis of chiral alcohols, such as the enantiomers of this compound, is therefore of significant interest in medicinal chemistry and process development. These compounds can serve as key building blocks for more complex chiral molecules. The primary challenge lies in controlling the stereochemistry at the two adjacent chiral centers of the cyclohexanol ring. This application note focuses on providing robust and adaptable protocols for the synthesis and analysis of the individual enantiomers of this compound.

Synthetic Strategy Overview

The overall synthetic strategy involves two main stages: the synthesis of the prochiral precursor, 2-(2-chlorophenyl)cyclohexan-1-one, and its subsequent asymmetric reduction to the desired chiral alcohol.

Caption: Synthetic workflow for this compound enantiomers.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Chlorophenyl)cyclohexan-1-one (Prochiral Precursor)

This protocol is based on a standard Grignard reaction followed by oxidation.

Materials:

-

Magnesium turnings

-

Iodine crystal

-

1-Bromo-2-chlorobenzene

-

Anhydrous tetrahydrofuran (THF)

-

Cyclohexanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Pyridinium chlorochromate (PCC) or reagents for Swern oxidation

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine.

-

Heat the flask gently with a heat gun under a stream of nitrogen until violet iodine vapors are observed.

-

Allow the flask to cool to room temperature.

-

Add a solution of 1-bromo-2-chlorobenzene in anhydrous THF dropwise via the dropping funnel. The reaction should initiate spontaneously, as evidenced by a gentle reflux. If the reaction does not start, gentle heating may be required.

-

After the initial exothermic reaction subsides, continue the addition of the aryl bromide solution at a rate that maintains a gentle reflux.

-

Once the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Cyclohexanone:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Add a solution of cyclohexanone in anhydrous THF dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

-

Work-up and Isolation of the Tertiary Alcohol:

-

Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude 1-(2-chlorophenyl)cyclohexan-1-ol. This intermediate can be purified by column chromatography or used directly in the next step.

-

-

Oxidation to the Ketone:

-

Dissolve the crude 1-(2-chlorophenyl)cyclohexan-1-ol in DCM.

-

Add PCC in one portion and stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 2-(2-chlorophenyl)cyclohexan-1-one.

-

Protocol 2: Asymmetric Reduction using (R)- or (S)-CBS Catalyst

This protocol describes a general procedure for the enantioselective reduction of 2-(2-chlorophenyl)cyclohexan-1-one.

Materials:

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous tetrahydrofuran (THF)

-

2-(2-Chlorophenyl)cyclohexan-1-one

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a flame-dried, two-necked flask under a nitrogen atmosphere, add the (R)- or (S)-CBS catalyst solution (0.1 equivalents).

-

Cool the catalyst solution to 0 °C.

-

Slowly add the borane-dimethyl sulfide complex (0.6 equivalents) dropwise. Stir the mixture at 0 °C for 10-15 minutes.

-

-

Substrate Addition:

-

Dissolve 2-(2-chlorophenyl)cyclohexan-1-one (1.0 equivalent) in anhydrous THF.

-

Add the ketone solution dropwise to the pre-formed catalyst-borane complex at 0 °C over a period of 30-60 minutes.

-

-

Reaction Monitoring and Work-up:

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add 1 M HCl and stir for another 30 minutes.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired enantiomer of this compound.

-

Alternative Advanced Protocol: Biocatalytic Reduction

The use of ketoreductases (KREDs) offers a highly selective and environmentally friendly alternative for the synthesis of the desired enantiomers. A general screening protocol is suggested.

Procedure Outline:

-

KRED Screening: Screen a panel of commercially available KREDs with both (R) and (S) selectivity.

-

Reaction Conditions: Typical reactions are performed in a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) with a co-solvent (e.g., isopropanol, which can also serve as the hydride source for cofactor regeneration). A nicotinamide cofactor (NADH or NADPH) is required, and a cofactor regeneration system (e.g., using an alcohol dehydrogenase and a sacrificial alcohol) is often employed.

-

Work-up: After the reaction, the product is typically extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated.

-

Purification: Purification is performed by column chromatography.

Data Presentation

The following table presents expected quantitative data for the stereoselective synthesis of this compound enantiomers. These values are based on typical results obtained for similar substrates using the CBS reduction methodology.

| Catalyst/Method | Target Enantiomer | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) | Expected Diastereomeric Ratio (trans:cis) |

| (R)-CBS/BH₃·SMe₂ | (1S,2S)-trans | 85-95 | >95 | >98:2 |

| (S)-CBS/BH₃·SMe₂ | (1R,2R)-trans | 85-95 | >95 | >98:2 |

| Ketoreductase (KRED) | (R)- or (S)-selective | 70-99 | >99 | Often highly diastereoselective |

Analytical Protocol: Chiral HPLC Method Development

A systematic approach is required to develop a robust chiral HPLC method for the separation and quantification of the enantiomers of this compound.

Caption: Logical workflow for chiral HPLC method development.

Proposed Chiral HPLC Method:

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or Chiralpak AD-H (250 x 4.6 mm, 5 µm). These polysaccharide-based chiral stationary phases are highly effective for a wide range of chiral compounds.

-

Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is a good starting point for normal-phase chromatography. A typical starting gradient could be 90:10 (v/v) n-hexane:IPA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Temperature: 25 °C.

-

Injection Volume: 10 µL.

Method Development and Optimization:

-

Initial Screening: Screen both Chiralcel OD-H and Chiralpak AD-H columns with a mobile phase of 90:10 n-hexane:IPA.

-

Mobile Phase Optimization: If separation is observed, optimize the ratio of n-hexane to IPA to improve resolution and reduce run time. Increasing the IPA content will generally decrease retention times.

-

Additive Screening: If resolution is poor, small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) can be added to the mobile phase to improve peak shape and selectivity.

-

Flow Rate and Temperature Optimization: Fine-tune the flow rate and column temperature to achieve the best balance of resolution and analysis time.

Conclusion

This application note provides a comprehensive guide for the stereoselective synthesis and analysis of the enantiomers of this compound. The detailed protocols for the synthesis of the precursor ketone and its subsequent asymmetric reduction using the CBS methodology offer a reliable pathway to obtaining these chiral building blocks in high enantiomeric purity. The outlined approach for chiral HPLC method development will enable researchers to accurately determine the stereochemical outcome of their synthetic efforts. These protocols and notes are intended to serve as a valuable resource for scientists engaged in chiral synthesis and drug discovery.

Application Notes and Protocols for the Synthesis of 2-(2-Chlorophenyl)cyclohexan-1-ol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(2-Chlorophenyl)cyclohexan-1-ol. The method is centered on the nucleophilic addition of a Grignard reagent, specifically 2-chlorophenylmagnesium bromide, to cyclohexene oxide. This reaction is a fundamental carbon-carbon bond-forming process widely utilized in organic synthesis for the creation of complex alcohol moieties. The protocol herein outlines the preparation of the Grignard reagent and its subsequent reaction with the epoxide, including reaction conditions, purification methods, and considerations for potential side reactions. All quantitative data is presented in tabular format for clarity, and key experimental steps and the reaction mechanism are visualized using diagrams.

Introduction

The Grignard reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds. The synthesis of this compound serves as a prime example of the addition of an aryl Grignard reagent to an epoxide. This transformation is crucial in the synthesis of various pharmaceutical intermediates and other complex organic molecules where a substituted cyclohexanol ring system is a key structural feature. The protocol is designed to be a comprehensive guide for researchers, providing a reliable method for the preparation of this target molecule.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Chlorobromobenzene | Reagent | Sigma-Aldrich | --- |

| Magnesium turnings | 99.8% | Sigma-Aldrich | --- |

| Anhydrous Diethyl Ether | ≥99.7% | Sigma-Aldrich | Sure/Seal™ bottle recommended |

| Iodine | Crystal | Sigma-Aldrich | For initiation |

| Cyclohexene oxide | 98% | Sigma-Aldrich | --- |

| Saturated aq. NH₄Cl | --- | --- | For quenching |

| Anhydrous MgSO₄ | --- | --- | For drying |

| Diethyl Ether | ACS Grade | --- | For extraction |

| Hexanes | ACS Grade | --- | For chromatography |

| Ethyl Acetate | ACS Grade | --- | For chromatography |

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Argon or Nitrogen)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glassware for chromatography

Protocol 1: Preparation of 2-Chlorophenylmagnesium Bromide

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under a stream of inert gas to ensure anhydrous conditions.

-

Initiation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine.

-

Reagent Addition: In the dropping funnel, prepare a solution of 2-chlorobromobenzene (1.0 eq.) in anhydrous diethyl ether.

-

Reaction: Add a small portion of the 2-chlorobromobenzene solution to the magnesium turnings. The reaction is initiated by gentle heating with a heat gun, evidenced by the disappearance of the iodine color and the formation of a cloudy solution.

-

Completion: Once the reaction has started, add the remaining 2-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[1][2]

Protocol 2: Synthesis of this compound

-

Reaction Setup: Cool the freshly prepared 2-chlorophenylmagnesium bromide solution to 0 °C using an ice bath.

-

Substrate Addition: Prepare a solution of cyclohexene oxide (0.8 eq.) in anhydrous diethyl ether and add it to the dropping funnel. Add the cyclohexene oxide solution dropwise to the stirred Grignard reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[3]

-

Quenching: Cool the reaction mixture to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure this compound.

Data Presentation

| Parameter | Value |

| Reactant Ratios | |

| 2-Chlorobromobenzene | 1.0 eq. |

| Magnesium | 1.2 eq. |

| Cyclohexene oxide | 0.8 eq. |

| Reaction Conditions | |

| Grignard Formation Temperature | Reflux |

| Grignard Reaction Time | 1-2 hours |

| Epoxide Addition Temperature | 0 °C to Room Temperature |

| Epoxide Reaction Time | Overnight |

| Work-up and Purification | |

| Quenching Agent | Saturated aq. NH₄Cl |

| Extraction Solvent | Diethyl Ether |

| Drying Agent | Anhydrous MgSO₄ |

| Purification Method | Flash Column Chromatography |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Discussion

The successful synthesis of this compound via the Grignard reaction is highly dependent on maintaining anhydrous conditions, as Grignard reagents are strong bases and will react with any protic solvents, including water.[2][4] The initiation of the Grignard reagent formation can sometimes be sluggish; the use of a small iodine crystal and gentle heating are common techniques to activate the magnesium surface.[2][5]

The reaction of the Grignard reagent with cyclohexene oxide proceeds via an SN2-type mechanism, where the nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the epoxide ring, leading to its opening.[6][7] This attack generally occurs at the less sterically hindered carbon atom. Following the ring-opening, an alkoxide intermediate is formed, which is then protonated during the acidic workup to yield the final alcohol product.[6][8]

A potential side reaction to be aware of is the Lewis acid-catalyzed rearrangement of cyclohexene oxide to cyclopentane carboxaldehyde.[9][10] The magnesium salts present in the Grignard reagent mixture can act as Lewis acids and promote this rearrangement. The aldehyde can then react with the Grignard reagent to form a secondary alcohol, which would be an impurity. Performing the addition of the epoxide at a low temperature (0 °C) can help to minimize this side reaction.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures for the preparation of the Grignard reagent and its subsequent reaction with cyclohexene oxide, researchers can effectively synthesize this valuable chemical intermediate. The provided data tables and diagrams serve to clarify the experimental process and underlying chemical principles.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Opening of Aryl-Substituted Epoxides to form Quaternary Stereogenic Centers: Synthesis of (−)-Mesembrine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. organic chemistry - Ring contraction when cyclohexene oxide is treated with methyl Grignard - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

Application Notes and Protocols: Palladium-Catalyzed Arylation for the Synthesis of 2-(2-Chlorophenyl)cyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-(2-Chlorophenyl)cyclohexan-1-ol. The key synthetic step involves a palladium-catalyzed α-arylation of cyclohexanone with 1-bromo-2-chlorobenzene to yield 2-(2-chlorophenyl)cyclohexan-1-one. This intermediate is subsequently reduced to the target secondary alcohol. This methodology offers an efficient route to α-aryl cyclohexanone derivatives, which are valuable precursors in pharmaceutical and materials science. The protocols provided herein are based on established literature procedures and offer a clear, step-by-step guide for laboratory synthesis.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The α-arylation of ketones, a variation of the Buchwald-Hartwig amination, has emerged as a powerful tool for the synthesis of α-aryl carbonyl compounds.[1][2] These motifs are prevalent in a wide array of biologically active molecules and functional materials. This protocol details the synthesis of this compound, a useful building block, via a two-step sequence commencing with the palladium-catalyzed α-arylation of cyclohexanone.

Data Presentation

The following table summarizes the key quantitative data for the palladium-catalyzed α-arylation step.

| Parameter | Value | Reference |

| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | [1] |

| Ligand | Xantphos | [1] |

| Base | Cesium Carbonate (Cs₂CO₃) | [1] |

| Solvent | Toluene | [1] |

| Reaction Temperature | 80 °C | [1] |

| Catalyst Loading | 0.5 mol % | [1] |